N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyridine moiety linked to a furan-2-carboxamide group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
The compound can be synthesized through various chemical methods, and it has been studied for its biochemical properties and potential applications in drug development. Research articles and patents provide insights into its synthesis, mechanisms of action, and applications in scientific research and medicine.
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo compounds, which are known for their diverse biological activities.
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step synthetic routes. Key steps include:
Synthetic strategies may employ various reagents and conditions to optimize yields and purity. For industrial production, methods such as continuous flow reactors and automated synthesis platforms may be utilized to enhance scalability and consistency.
The molecular formula for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is . Its structure features:
The compound's molecular mass is approximately 232.25 g/mol. It exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used to confirm its structure.
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthetic pathways.
The primary mechanism of action for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide involves its inhibition of cyclin-dependent kinase 2 (CDK2). This kinase is essential for cell cycle progression from G1 to S phase and from G2 to mitosis.
Inhibition of CDK2 leads to cell cycle arrest, particularly affecting rapidly dividing cells such as cancer cells. This action may induce apoptosis in these cells, highlighting the compound's potential as an antitumor agent.
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is typically a solid at room temperature with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide has several applications:
Pyrazolo-fused heterocycles exhibit significant pharmacological differences based on nitrogen atom positioning and ring fusion patterns. The core scaffold of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide (CAS: 2034238-91-8) features a pyrazole ring fused at the 1,5-positions to a pyridine ring, creating a bicyclic system with distinct electron distribution. This contrasts with isomeric frameworks like pyrazolo[5,1-b]pyrimidine or pyrazolo[3,4-d]pyrimidine, where nitrogen placement alters hydrogen bonding capacity and dipole moments [4] [5]. The 3-aminomethyl substitution in our target compound provides a vector for carboxamide linkage, enabling conjugation with planar, electron-rich heterocycles like furan-2-carboxamide. This specific topology creates a T-shaped molecular geometry, where the furan carbonyl engages in hydrogen bonding while its aromatic face facilitates π-stacking interactions with biological targets. The methylene bridge (–CH₂–) between the pyridopyrazole core and furanamide introduces torsional flexibility, allowing adaptive binding in enzyme pockets – a feature absent in rigid analogues like direct C-3 arylated pyrazolopyridines [4] [7].
Table 1: Influence of Positional Isomerism on Physicochemical Properties
Compound Type | Core Structure | logPa | TPSA (Ų)b | Key Pharmacological Impact |
---|---|---|---|---|
Pyrazolo[1,5-a]pyridine-3-methylamide | Bicyclic, N at 1,5-positions | 2.1 | 76.3 | Optimal balance: cell permeability & target engagement |
Pyrazolo[5,1-b]pyrimidine | N at 5,1-positions | 1.8 | 85.7 | Enhanced solubility; reduced membrane transit |
Pyrazolo[3,4-d]pyrimidine | Angular fusion | 2.4 | 72.1 | Increased lipophilicity; potential CYP inhibition |
Pyrazolo[1,5-a]pyrimidine | Linear fusion, dual N atoms | 1.9 | 90.2 | High polarity limits CNS penetration |
aCalculated octanol-water partition coefficient; bTopological polar surface area. Data derived from computational modeling [4] [5] [8].
The pyrazolo[1,5-a]pyridine scaffold has evolved from early kinase inhibitor designs to targeted therapeutics. Initial analogues featured simple C-5 aryl substitutions (e.g., anilino groups), which provided moderate kinase affinity but suffered from metabolic instability. The strategic incorporation of furan-2-carboxamide at the 3-aminomethyl position represents a significant pharmacophore advancement. Furan’s oxygen atom serves as a hydrogen bond acceptor, while its bioisosteric relationship with phenyl/pyridyl groups improves metabolic resistance [7] [10]. This modification emerged from SAR studies on MARK/Par-1 inhibitors, where replacing thiazole-carboxamide with furan-carboxamide enhanced blood-brain barrier penetration in neurodegenerative models by reducing P-glycoprotein recognition. The evolutionary trajectory shows progressive optimization: 1) First-generation inhibitors with C-3 aryl groups exhibited potent in vitro IC₅₀ but poor bioavailability; 2) Second-generation C-3 aminomethyl derivatives improved solubility; 3) Third-generation acylated aminomethyl variants (exemplified by our target compound) achieved target selectivity through auxiliary heterocycle interactions [7] [10].
Table 2: Evolutionary Development of Pyrazolo[1,5-a]pyridine Pharmacophores
Generation | C-3 Substituent | Representative Target | Advancement Rationale |
---|---|---|---|
1 | Phenyl/pyridyl | MARK3 (IC₅₀ = 380 nM) | High rigidity led to target engagement but poor solubility |
2 | Aminomethyl | CDK1 (IC₅₀ = 210 nM) | Protonatable nitrogen improved aqueous solubility |
3 | Furan-2-carboxamidomethyl | DRAK2 (IC₅₀ = 37 nM) | Furan oxygen enhanced hydrogen bonding; tuned logD for CNS activity |
4 (Current) | Heteroaromatic carboxamides | IRAK4 (IC₅₀ < 20 nM) | Bioisosteric replacement to mitigate oxidative metabolism |
Data synthesized from kinase inhibitor development campaigns [7] [10].
Pyrazolo[1,5-a]pyrimidines demonstrate divergent structure-activity relationships despite structural resemblance to pyrazolo[1,5-a]pyridines. The critical distinction lies in the electron-deficient pyrimidine ring versus the electron-neutral pyridine, altering binding modes to biological targets. While N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide achieves nanomolar inhibition of DRAK2 and IRAK4 kinases, pyrazolo[1,5-a]pyrimidines like Dorsomorphin preferentially target AMPK and BMP pathways [1] [5] [6]. This selectivity stems from differential interactions: pyrazolopyrimidines utilize N-1 and C-2 carbonyl groups to chelate kinase hinge regions, whereas our compound’s furanamide and pyridinic nitrogen form bidentate bonds with catalytic lysine residues. Additionally, pyrazolopyrimidines exhibit tautomeric variability (e.g., 7H vs. 5H forms), complicating binding predictability – an issue minimized in pyrazolopyridines due to fixed tautomerism [5] [6].
Table 3: Target Selectivity Profiles of Pyrazolo-Fused Heterocycles
Scaffold | Representative Compound | Primary Targets (IC₅₀) | Cellular Phenotype |
---|---|---|---|
Pyrazolo[1,5-a]pyridine | N-(Pyrazolopyridin-3-ylmethyl)furan-2-carboxamide | DRAK2: 37 nM; IRAK4: 42 nM | Anti-inflammatory; neuroprotection |
Pyrazolo[1,5-a]pyrimidine | Dorsomorphin | AMPKα1: 30 nM; ALK2: 5 nM | Osteogenic differentiation blockade |
Pyrazolo[3,4-d]pyrimidine | PP1 | Src: 120 nM; Lck: 9 nM | Immunosuppression; antitumor activity |
Pyrazolo[1,5-a]pyrimidin-7-one | Compound 1 (PMC7887755) | Rv1751 hydroxylase: MIC = 0.53 μg/mL | Antitubercular activity against resistant strains |
Biological data compiled from biochemical assays and whole-cell screening studies [1] [5] [6].
Synthetic accessibility further differentiates these scaffolds: pyrazolo[1,5-a]pyrimidines are efficiently constructed via cyclocondensation of β-enaminones with 5-aminopyrazoles under microwave irradiation (yields >85%), whereas our pyrazolopyridine derivative requires multistep sequences including: 1) Suzuki coupling for pyridine ring functionalization, 2) Reduction of nitrile intermediates, and 3) Carboxamide coupling using HATU activation, yielding approximately 45-60% overall [1] [6]. This synthetic complexity is offset by the pyrazolopyridine’s superior metabolic stability in microsomal assays (t½ > 120 min vs. 40 min for pyrazolopyrimidines), attributed to the absence of metabolically labile C-5 methoxy groups prevalent in pyrazolopyrimidine pharmacophores [4] [6].
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